[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a compound that features a pyrazole ring and a methoxyphenyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
Its pyrazole ring is known to interact with various biological targets .
Medicine
In medicine, this compound may be explored for its therapeutic potential. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic properties .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
2-(3-Methoxyphenyl)ethylamine: A related compound with a similar aromatic structure.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine stands out due to its combination of a pyrazole ring and a methoxyphenyl group.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H21N3O/c1-12-10-17-18(2)15(12)11-16-8-7-13-5-4-6-14(9-13)19-3/h4-6,9-10,16H,7-8,11H2,1-3H3 |
InChI Key |
HSXUZCXGHRZQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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